CID 20846242
Description
No data is available in the provided evidence to describe the structure, properties, or applications of CID 20846242.
Properties
IUPAC Name |
disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H29N3O9S3.2Na/c41-50(42,43)34-10-4-1-7-31(34)38-28-19-13-25(14-20-28)37(26-15-21-29(22-16-26)39-32-8-2-5-11-35(32)51(44,45)46)27-17-23-30(24-18-27)40-33-9-3-6-12-36(33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHAIJABPUJAEY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H27N3Na2O9S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
For example:
- compares substrates and inhibitors like taurocholic acid (CID 6675) and betulinic acid (CID 64971) in terms of structural overlays and biochemical roles .
- analyzes oscillatoxin derivatives (e.g., CID 101283546) for structural variations and biological implications .
A hypothetical comparison table, based on analogous compounds in the evidence, might include:
Limitations and Data Gaps
The absence of CID 20846242 in the provided evidence precludes a meaningful comparison. Future studies would require:
- Structural elucidation via spectroscopic data (e.g., NMR, MS).
- Functional assays to determine pharmacological or biochemical activity.
- Computational modeling to compare molecular interactions with analogs.
Q & A
Table 1: Frameworks for Research Question Development
Q. Table 2: Key Steps for Reproducible Synthesis of this compound
| Step | Detail | References |
|---|---|---|
| 1. Purity assessment | Use NMR and HPLC (>95% purity) | |
| 2. Documentation | Record batch numbers, storage conditions | |
| 3. Replication | Independent synthesis by two lab members |
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